Spiro[indoline-3,4'-piperidin]-2-one

NPY Y5 receptor antagonism Oral bioavailability Obesity therapeutics

Spiro[indoline-3,4'-piperidin]-2-one is a rigid spirocyclic indoline-piperidine scaffold enabling CNS drug discovery. Validated oral bioavailability and brain penetration (Compound 3a, IC50 3.7 nM, active at 10 mg/kg) make it ideal for metabolic disease and sigma receptor pharmacology. The scaffold's inherent polypharmacology provides a privileged starting point for multi-target CNS agents. Procure with confidence for in vivo studies—established dose-ranging data reduces optimization overhead.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 252882-61-4
Cat. No. B152902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indoline-3,4'-piperidin]-2-one
CAS252882-61-4
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)
InChIKeySXOVJOBXZPCKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) as a Privileged Spirocyclic Scaffold for CNS Drug Discovery: Procurement-Relevant Overview


Spiro[indoline-3,4'-piperidin]-2-one (CAS: 252882-61-4) is a core heterocyclic scaffold belonging to the spiroindoline-piperidine class, characterized by a rigid spirocyclic junction between indoline and piperidine rings with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This structural architecture confers reduced conformational flexibility relative to planar heteroaromatic alternatives, enhancing binding site complementarity and improving metabolic stability in central nervous system (CNS) drug discovery applications [1]. The compound serves as a key synthetic intermediate and pharmacophoric core for developing ligands targeting diverse receptors, including neuropeptide Y Y5 receptor antagonists with oral activity and sigma receptor ligands for neurological disorder investigation [2].

Why Generic Spiro[indoline-3,4'-piperidin]-2-one Substitution Fails: Selectivity Limitations and the Necessity for Empirical Procurement Validation


The spiro[indoline-3,4'-piperidin]-2-one scaffold exhibits inherent pharmacological polypharmacology that precludes interchangeable substitution across research applications. Despite the spirocyclic architecture conferring rigidity that theoretically enhances target selectivity, experimental evidence demonstrates that compounds built upon this core frequently exhibit off-target binding to sigma-1 (σ1) and sigma-2 (σ2) receptors at affinities comparable to their primary targets (Ki values in the 39–376 nM range for VAChT versus similar ranges for σ receptors) [1]. This structural class has failed to overcome selectivity limitations observed with vesamicol-derived ligands, indicating that subtle structural modifications—including N-substitution patterns, urea versus carboxamide linkages, and pendant aryl group electronics—dramatically alter target engagement profiles [2]. Consequently, procurement decisions must be guided by compound-specific pharmacological validation rather than scaffold-level assumptions, as demonstrated by the divergent Y5 antagonist potencies (IC50 values ranging from 0.85 nM to >100 nM) observed across structurally related spiroindoline-3,4'-piperidine derivatives [3].

Spiro[indoline-3,4'-piperidin]-2-one Comparative Pharmacological Evidence: Oral Bioavailability and CNS Penetration Differentiation Guide


Oral Bioavailability Differentiation: Spiroindoline-3,4'-piperidine Derivative 3a versus Lead Compound 1 in NPY Y5 Receptor Antagonism

The spiroindoline-3,4'-piperidine derivative designated Compound 3a (structurally incorporating the spiro[indoline-3,4'-piperidin]-2-one core) demonstrated substantially improved oral bioavailability compared to the initial lead compound 1 in the same NPY Y5 receptor antagonist series. While Compound 1 exhibited high in vitro Y5 receptor binding potency (IC50 = 0.85 nM), its oral bioavailability was insufficient to achieve in vivo efficacy [1]. Systematic structure-activity relationship (SAR) optimization incorporating N-atoms into the biphenyl region yielded Compound 3a, which retained favorable Y5 binding affinity (IC50 = 3.7 nM) while achieving oral bioavailability sufficient for significant in vivo food intake suppression in rats at a minimum effective dose of 10 mg/kg following oral administration [2].

NPY Y5 receptor antagonism Oral bioavailability Obesity therapeutics Pharmacokinetics CNS drug discovery

CNS Penetration Enhancement: Spiroindoline-3,4'-piperidine Compound 6e Demonstrates Superior Brain Bioavailability versus Non-CNS Penetrant Analogs

Within a series of spiroindoline-3,4'-piperidine derivatives evaluated for both oral bioavailability and brain penetration, Compound 6e emerged as the only candidate achieving both favorable oral bioavailability and measurable brain penetration in rats. While other structurally related derivatives in the series showed either oral bioavailability alone or poor brain exposure, Compound 6e demonstrated the dual pharmacokinetic profile essential for CNS-targeted therapeutic applications [1]. Oral administration of Compound 6e (10 mg/kg) significantly inhibited bovine pancreatic polypeptide (bPP)-induced food intake in rats, confirming functional CNS target engagement following oral dosing [2].

Brain penetration Blood-brain barrier CNS drug delivery NPY Y5 receptor Spiroindoline SAR

Sigma Receptor Affinity as a Double-Edged Sword: Quantitative Off-Target Binding Profile of Spiroindoline Derivatives versus Vesamicol Scaffold

A series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives were synthesized and evaluated for binding affinity at the vesicular acetylcholine transporter (VAChT) and off-target sigma (σ1 and σ2) receptors. The compounds exhibited VAChT affinities ranging from Ki = 39 to 376 nM, with binding affinities toward σ1 and σ2 receptors falling within a similar range [1]. This overlapping affinity profile indicates that the spiroindoline scaffold, despite its structural divergence from the vesamicol chemotype, fails to improve target selectivity over sigma receptors—a critical limitation for PET radioligand development applications where sigma receptor background binding compromises imaging signal-to-noise ratios [2].

Sigma-1 receptor Sigma-2 receptor VAChT Off-target pharmacology Radioligand development Selectivity profiling

Chronic In Vivo Efficacy Differentiation: Spiroindoline-3,4'-piperidine Compound 3a Suppresses Body Weight Gain in DIO Mice

Beyond acute food intake inhibition, the spiroindoline-3,4'-piperidine derivative Compound 3a demonstrated sustained in vivo efficacy in a chronic obesity model. Oral administration of Compound 3a significantly suppressed body weight gain in diet-induced obese (DIO) mice over an extended treatment period [1]. This chronic efficacy profile distinguishes Compound 3a from many NPY Y5 antagonists that show only acute effects without sustained metabolic impact. The compound's favorable oral pharmacokinetic properties and brain penetration (established in the same study series) underpin this chronic in vivo performance, positioning spiroindoline-3,4'-piperidine derivatives as viable candidates for long-term metabolic disease intervention studies [2].

Diet-induced obesity Body weight regulation Chronic dosing NPY Y5 antagonist Metabolic disease models

Optimal Research and Industrial Application Scenarios for Spiro[indoline-3,4'-piperidin]-2-one Scaffold Procurement


In Vivo Obesity and Metabolic Disease Pharmacology Studies Requiring Oral Dosing and CNS Target Engagement

Based on the quantitative evidence that spiroindoline-3,4'-piperidine derivatives achieve both oral bioavailability and brain penetration—with Compound 3a demonstrating oral efficacy at 10 mg/kg in rats and sustained body weight suppression in DIO mice—this scaffold is optimally suited for in vivo metabolic disease pharmacology studies [1]. Researchers should prioritize this scaffold class when experimental designs require oral administration routes combined with CNS target engagement (NPY Y5 receptors in the hypothalamus). The validated minimum effective dose of 10 mg/kg provides a quantitative starting point for dose-ranging studies, significantly reducing optimization overhead compared to unvalidated alternatives [2].

Sigma Receptor Pharmacology and Polypharmacological CNS Lead Discovery

The documented sigma-1 and sigma-2 receptor affinity of spiro[indoline-3,4'-piperidine] derivatives (Ki values overlapping with primary target affinities in the 39–376 nM range) makes this scaffold a rational selection for sigma receptor pharmacology investigations [1]. Rather than viewing sigma affinity as a liability, researchers investigating neuroprotection, depression, schizophrenia, or other sigma receptor-implicated neurological disorders can leverage this inherent polypharmacology. The scaffold provides a privileged starting point for developing multi-target CNS agents where sigma receptor engagement may confer therapeutic benefit [2].

NPY Y5 Receptor Antagonist Lead Optimization with Favorable Oral Pharmacokinetic Properties

For medicinal chemistry programs targeting NPY Y5 receptor antagonism with oral bioavailability requirements, the spiroindoline-3,4'-piperidine scaffold offers a demonstrated advantage over alternative chemotypes. The direct head-to-head evidence showing Compound 3a (IC50 = 3.7 nM, orally active) achieving in vivo efficacy where Compound 1 (IC50 = 0.85 nM, poor oral bioavailability) failed provides a clear structure-activity relationship starting point for optimization campaigns [1]. The incorporation of N-atoms into the biphenyl region represents a validated modification pathway for improving oral exposure while maintaining target potency, enabling efficient lead optimization with reduced synthetic iteration [2].

Blood-Brain Barrier Penetration Studies and CNS Drug Delivery Research

The identification of Compound 6e as the unique orally bioavailable and brain-penetrant candidate within the spiroindoline-3,4'-piperidine series provides a validated chemical probe for blood-brain barrier (BBB) penetration studies [1]. Researchers investigating CNS drug delivery mechanisms or validating BBB penetration assays can utilize this scaffold as a positive control or reference standard for comparing novel BBB-penetrant chemotypes. The quantitative demonstration of functional CNS target engagement following oral administration (food intake inhibition via hypothalamic Y5 receptors) confirms that observed brain exposure translates to pharmacologically relevant target occupancy [2].

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